cis-1,2-Dimethylindane
CAS No.: 200426-03-5
Cat. No.: VC17142511
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200426-03-5 |
|---|---|
| Molecular Formula | C11H14 |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
| Standard InChI Key | DIUGYPAVPJILFZ-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1CC2=CC=CC=C2[C@H]1C |
| Canonical SMILES | CC1CC2=CC=CC=C2C1C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for cis-1,2-Dimethylindane is (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene, reflecting its bicyclic indane framework with methyl substituents at the 1 and 2 positions . The "cis" designation arises from the spatial arrangement of the methyl groups on the same face of the cyclopentane ring, a configuration confirmed by its SMILES notation (C[C@H]1CC2=CC=CC=C2[C@H]1C) and InChIKey (DIUGYPAVPJILFZ-IUCAKERBSA-N) . This stereochemical specificity distinguishes it from trans-diastereomers and underscores the importance of conformational analysis in its reactivity.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ | |
| Molecular Weight | 146.23 g/mol | |
| CAS Registry Numbers | 39172-70-8, 200426-03-5 | |
| SMILES | C[C@H]1CC2=CC=CC=C2[C@H]1C | |
| InChIKey | DIUGYPAVPJILFZ-IUCAKERBSA-N |
Crystallographic and Conformational Insights
Synthesis and Production
Catalytic Hydrogenation of 1,2-Dimethylindene
A plausible route to cis-1,2-Dimethylindane involves the hydrogenation of 1,2-Dimethyl-1H-indene (C₁₁H₁₂), an unsaturated precursor. Under aqueous-phase conditions with ruthenium catalysts (e.g., Ru/CN-SBA-15), hydrogenation at 100°C and 1500 Torr for 5 hours achieves near-quantitative yields of saturated bicyclic products . This method mirrors protocols used for cyclohexene hydrogenation, where steric hindrance from methyl groups necessitates optimized pressure and temperature .
Table 2: Representative Hydrogenation Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ru/CN-SBA-15 | |
| Temperature | 100°C | |
| Pressure | 1500 Torr | |
| Reaction Time | 5 hours | |
| Yield | >99% |
Stereoselective Synthesis Challenges
Physical and Chemical Properties
Thermodynamic and Solubility Data
Experimental data on melting/boiling points, density, and solubility are absent in available literature. Comparative analysis with indane (b.p. 176°C) suggests cis-1,2-Dimethylindane likely exhibits a higher boiling point due to increased molecular weight and surface area . Its lipophilic nature, inferred from the hydrocarbon framework, implies solubility in non-polar solvents like hexane or toluene.
Reactivity and Stability
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
While specific NMR data are unavailable, predicted ¹H-NMR signals include:
-
Aromatic protons: δ 6.8–7.2 ppm (multiplet, 4H, benzene ring)
-
Methyl groups: δ 1.2–1.5 ppm (singlets, 6H, C1 and C2 CH₃)
-
Methine protons: δ 2.5–3.0 ppm (multiplet, 2H, C1 and C2 CH)
Mass Spectrometry (MS)
The molecular ion peak at m/z 146 corresponds to the molecular weight (C₁₁H₁₄⁺), with fragmentation patterns likely involving loss of methyl groups (m/z 131) or ring-opening to form toluene derivatives .
Applications and Research Significance
Research Gaps and Future Directions
Critical areas for further study include:
-
Thermodynamic profiling (e.g., enthalpy of formation, heat capacity).
-
Catalytic functionalization to introduce heteroatoms or unsaturated bonds.
-
Biological activity screening, particularly in pharmaceutical contexts.
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